molecular formula C13H16N2O2 B2415322 4-(3-methylbutanoyl)-N-(2-propynyl)-1H-pyrrole-2-carboxamide CAS No. 478259-42-6

4-(3-methylbutanoyl)-N-(2-propynyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2415322
CAS No.: 478259-42-6
M. Wt: 232.283
InChI Key: ABBOUHVNWJRAOV-UHFFFAOYSA-N
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Description

4-(3-methylbutanoyl)-N-(2-propynyl)-1H-pyrrole-2-carboxamide is an organic compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Properties

IUPAC Name

4-(3-methylbutanoyl)-N-prop-2-ynyl-1H-pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-4-5-14-13(17)11-7-10(8-15-11)12(16)6-9(2)3/h1,7-9,15H,5-6H2,2-3H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBOUHVNWJRAOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1=CNC(=C1)C(=O)NCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methylbutanoyl)-N-(2-propynyl)-1H-pyrrole-2-carboxamide typically involves the following steps:

    Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the 3-methylbutanoyl group: This step involves the acylation of the pyrrole ring using 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the 2-propynyl group: This can be done through a nucleophilic substitution reaction where the pyrrole nitrogen is alkylated with 2-propynyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(3-methylbutanoyl)-N-(2-propynyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom of the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-alkylated pyrrole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-methylbutanoyl)-N-(2-propynyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(3-methylbutanoyl)-N-(2-propynyl)-1H-pyrrole-2-carboxamide: can be compared with other pyrrole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to other pyrrole derivatives.

Biological Activity

4-(3-methylbutanoyl)-N-(2-propynyl)-1H-pyrrole-2-carboxamide is a compound belonging to the class of pyrrole derivatives, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in drug development.

Chemical Structure and Properties

  • IUPAC Name : 4-(3-methylbutanoyl)-N-prop-2-ynyl-1H-pyrrole-2-carboxamide
  • Molecular Formula : C13H16N2O2
  • Molecular Weight : 232.283 g/mol

The compound's structure includes a pyrrole ring, a carboxamide group, and an acyl group derived from 3-methylbutanoic acid.

Antimicrobial Properties

Research has indicated that pyrrole derivatives exhibit significant antimicrobial activity. A study highlighted the design and synthesis of pyrrole-2-carboxamides, which demonstrated potent activity against Mycobacterium tuberculosis (Mtb) through inhibition of the MmpL3 protein, crucial for mycolic acid biosynthesis in the bacterial cell wall . The specific structure-activity relationship (SAR) studies showed that modifications to the pyrrole ring can enhance antibacterial properties significantly.

Anticancer Activity

Pyrrole derivatives, including this compound, have been investigated for their anticancer potential. The compound may interact with various molecular targets, leading to apoptosis in cancer cells. The exact mechanisms are still under investigation but may involve the modulation of signaling pathways related to cell growth and survival.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. This interaction can lead to either inhibition or activation of these targets, resulting in a biological response. For instance, its potential as an MmpL3 inhibitor suggests that it could disrupt essential metabolic processes in bacteria .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialPotent against Mtb (MIC < 0.016 μg/mL)
AnticancerInduces apoptosis in cancer cellsOngoing research
Enzyme InhibitionPotential MmpL3 inhibition

Synthetic Routes and Preparation Methods

The synthesis of this compound typically involves:

  • Formation of the Pyrrole Ring : Achieved through the Paal-Knorr synthesis.
  • Acylation : Introduction of the 3-methylbutanoyl group using acyl chloride.
  • Alkylation : N-alkylation with 2-propynyl bromide under basic conditions.

These synthetic methods allow for the production of various derivatives that can be screened for enhanced biological activity.

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